2-[[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amino]ethanol -

2-[[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amino]ethanol

Catalog Number: EVT-3937880
CAS Number:
Molecular Formula: C18H34N2O2
Molecular Weight: 310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to 2-[amino]ethanol, focusing on key structural features, chemical classes, and categories discussed in the provided scientific papers.

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description:

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide is a compound investigated for its existence as novel multi-hydrates and polymorphs. These different forms of the compound are explored for their potential use as medications, particularly for autoimmune diseases. [, ]

Relevance:

This compound shares the central 4-piperidinyl structure with 2-[amino]ethanol. Both compounds feature a cyclopentyl substituent attached to the piperidine ring. Additionally, both molecules incorporate a benzamide group, albeit with different substitutions. These shared features highlight their structural relatedness and potential for exhibiting similar pharmacological activities. [, ]

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

Compound Description:

JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies of JDTic analogues revealed critical structural features for its kappa potency and selectivity. These features include the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group. These features suggest JDTic, like other kappa opioid antagonists, requires a second basic amino group and a second phenol group for potent activity. []

Relevance:

While JDTic's core structure differs from 2-[amino]ethanol, both compounds contain a piperidine ring as a central structural element. This commonality places them within the broader class of piperidine-containing compounds, suggesting potential similarities in their interactions with biological targets. []

5-Amino-6-chloro-3,4-dihydro-N-[1-[(tetrahydro-2-furanyl)methyl]-4-piperidinyl]-2H-1-benzopyran-8-carboxamide

Compound Description:

This compound is a novel entity with gastrointestinal motility stimulating properties, potentially useful for treating gastrointestinal motility disorders. It is synthesized by reacting a piperidineamine with a carboxylic acid or its functional derivative. []

Relevance:

This compound exhibits significant structural similarity to 2-[amino]ethanol. Both feature a 4-piperidinyl core with an N-[(tetrahydro-2-furanyl)methyl] substituent. They also incorporate a substituted benzopyran/benzofuran moiety, highlighting their close structural relationship. []

873140

Compound Description:

873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral effects for HIV-1. Its receptor-based mechanism of action has been compared with other CCR5 antagonists. It blocks the binding of chemokine 125I-MIP-1α but not 125I-RANTES and displays extremely persistent blockade of CCR5. Studies suggest 873140 and other allosteric antagonists bind to a common allosteric site on CCR5, but they exert different allosteric effects, as indicated by their differential effects on 125I-RANTES binding. []

Relevance:

While 873140 belongs to a different chemical class than 2-[amino]ethanol, both compounds are relevant in the context of exploring molecules with potential for targeting specific receptors. This shared focus on receptor-mediated activity, despite structural differences, highlights a common theme in drug discovery research. []

N6-Cyclopentyladenosine (CPA)

Relevance:

CPA shares the cyclopentyl substituent with 2-[amino]ethanol, suggesting a potential for similar pharmacophoric features related to this specific structural element. [, , ]

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description:

DPCPX is a potent and selective antagonist for the adenosine A1 receptor. It is commonly used in pharmacological studies to investigate the role of A1 receptors in various biological processes. [, , , , ]

Relevance:

Similar to CPA, DPCPX possesses a cyclopentyl group, a structural feature also present in 2-[amino]ethanol. This common structural element suggests potential for overlapping pharmacophoric features and might influence their interactions with biological targets. [, , , , ]

TAK-960

Compound Description:

TAK-960 is a novel, orally bioavailable, selective inhibitor of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis. It has shown promising preclinical antitumor activity in multiple cancer cell lines and xenograft models, regardless of TP53 or KRAS mutation status or MDR1 expression. [] Its mechanism of action involves causing G2–M cell cycle arrest, aberrant polo mitosis morphology, and increased phosphorylation of histone H3. []

Relevance:

While structurally distinct from 2-[amino]ethanol, TAK-960 demonstrates the potential for developing therapeutic agents targeting specific proteins involved in cell cycle regulation. This highlights the broader context of drug discovery, where diverse chemical structures can be utilized to modulate specific biological pathways. []

Properties

Product Name

2-[[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amino]ethanol

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methyl-(oxolan-2-ylmethyl)amino]ethanol

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C18H34N2O2/c21-12-11-19(15-18-6-3-13-22-18)14-16-7-9-20(10-8-16)17-4-1-2-5-17/h16-18,21H,1-15H2

InChI Key

PZFWETXXVOQRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN(CCO)CC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.